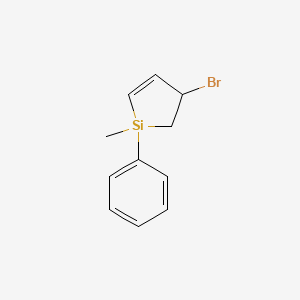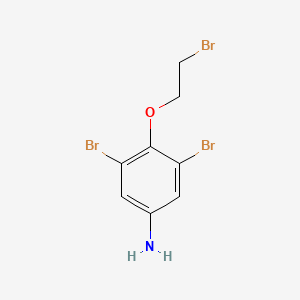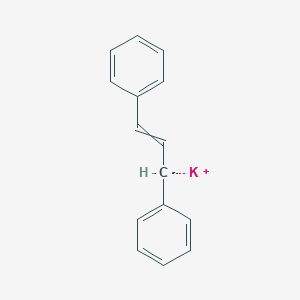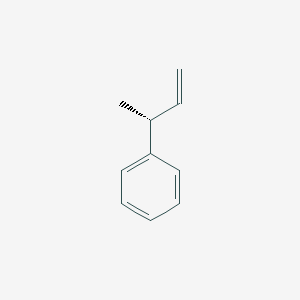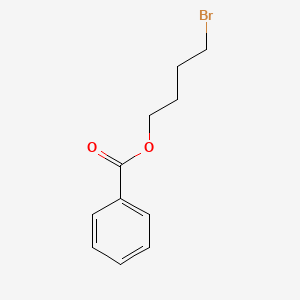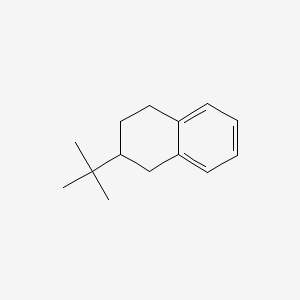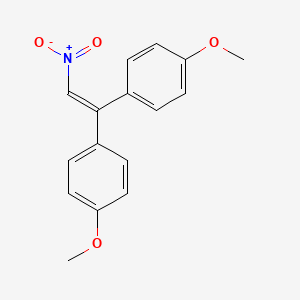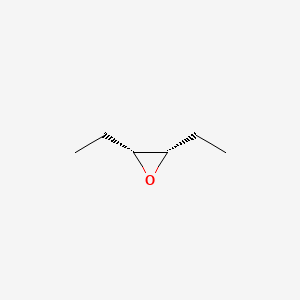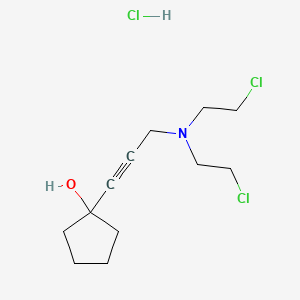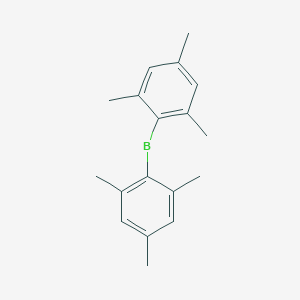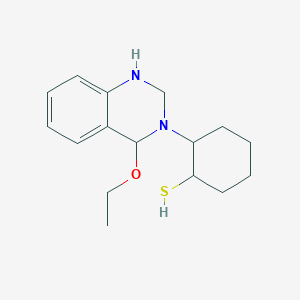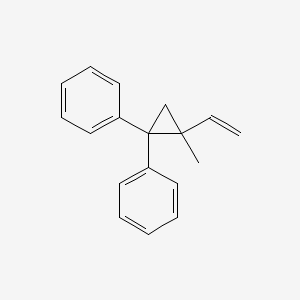
1,1'-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with ethenyl and methyl groups, and two benzene rings
Métodos De Preparación
The synthesis of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Substitution Reactions:
Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the cyclopropane ring. This can be achieved through Friedel-Crafts alkylation reactions using benzene and appropriate catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in a saturated cyclopropane derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles.
Aplicaciones Científicas De Investigación
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological processes involving cyclopropane-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound has a similar structure but lacks the cyclopropane ring. It is used in similar applications but may exhibit different reactivity and properties.
1-Ethyl-2-methylcyclopropane: This compound contains a cyclopropane ring with ethyl and methyl groups but lacks the benzene rings. It serves as a useful comparison for understanding the impact of the benzene rings on the compound’s properties.
The uniqueness of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene lies in its combination of a cyclopropane ring with ethenyl and methyl groups and two benzene rings, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
39520-10-0 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
(2-ethenyl-2-methyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C18H18/c1-3-17(2)14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1,14H2,2H3 |
Clave InChI |
FLRJQLSYBSMHFA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



